5-Hydroxyoméprazole D3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

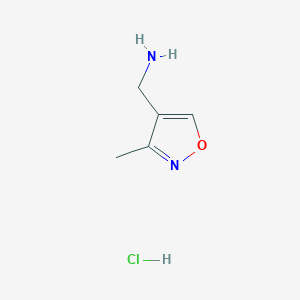

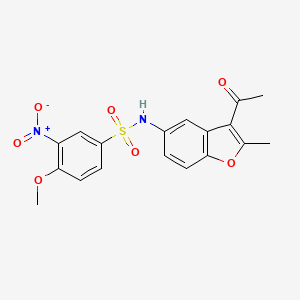

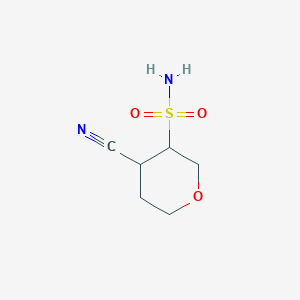

5-Hydroxyomeprazole D3 is a deuterated analog of the drug omeprazole . Omeprazole is a proton pump inhibitor commonly used in the treatment of stomach acid-related disorders such as gastroesophageal reflux disease .

Molecular Structure Analysis

The molecular structure of 5-Hydroxyomeprazole D3 is represented by the formula C17H19N3O4S .

Chemical Reactions Analysis

Omeprazole and its metabolite 5-hydroxyomeprazole quickly degrade under acidic conditions. The main degradation product formed in each case is a re-arranged monomer . Other species identified were doubly and singly charged dimers with varying numbers of sulfur atoms in the dimer bridge .

Applications De Recherche Scientifique

Études de pharmacocinétique et de métabolisme

Le 5-hydroxyoméprazole D3 est un outil précieux dans les études de pharmacocinétique. Les chercheurs l'utilisent pour étudier le métabolisme de l'oméprazole, en particulier sa pharmacocinétique stéréosélective. En analysant la formation de 5-hydroxyoméprazole à partir des deux énantiomères R (+) et S (−), les scientifiques obtiennent des informations sur l'activité de l'enzyme CYP2C19. Ces informations sont cruciales pour la médecine personnalisée, car le génotype CYP2C19 affecte considérablement l'efficacité et la sécurité de l'oméprazole .

Génotypage CYP2C19 et interactions médicamenteuses

Comprendre le rôle du CYP2C19 dans le métabolisme de l'oméprazole est essentiel pour prédire les réponses aux médicaments. Les chercheurs explorent comment les variations génétiques affectent la conversion de l'oméprazole en 5-hydroxyoméprazole. Cliniquement, cette connaissance aide à personnaliser le dosage de l'oméprazole et à minimiser les effets indésirables. De plus, le this compound contribue aux études d'interaction médicamenteuse, car les polymorphismes CYP2C19 influencent les interactions médicamenteuses impliquant l'oméprazole .

Thérapie d'éradication de Helicobacter pylori

Dans les régimes d'éradication de Helicobacter pylori, l'oméprazole joue un rôle crucial en augmentant le pH gastrique. Les concentrations plasmatiques plus élevées observées chez les métaboliseurs faibles (PM) améliorent son efficacité contre H. pylori. Les chercheurs étudient l'impact du this compound sur les taux d'éradication de H. pylori, en tenant compte des génotypes CYP2C19 individuels .

Stabilité des antimicrobiens

La stabilité des agents antimicrobiens peut être affectée par le pH gastrique. L'oméprazole, par le biais de ses métabolites comme le 5-hydroxyoméprazole, influence l'environnement gastrique. Les chercheurs explorent si le this compound affecte la stabilité des antimicrobiens en pratique clinique, ce qui pourrait améliorer les résultats du traitement .

Stratégies d'amélioration de la biodisponibilité

Les scientifiques en formulation recherchent de nouveaux systèmes d'administration de médicaments utilisant l'oméprazole et ses métabolites. Le this compound sert de marqueur pour évaluer les stratégies d'amélioration de la biodisponibilité. En comprenant son absorption, sa distribution et son élimination, les chercheurs optimisent les formulations médicamenteuses et améliorent les résultats thérapeutiques .

Développement de méthodes analytiques

Les laboratoires développent des méthodes analytiques pour quantifier l'oméprazole et ses métabolites dans les échantillons biologiques. Le this compound agit comme un standard interne dans les dosages de chromatographie liquide-spectrométrie de masse (LC-MS). Les chercheurs valident ces méthodes pour garantir une quantification précise et exacte, soutenant les applications cliniques et de recherche .

Mécanisme D'action

Target of Action

5-Hydroxyomeprazole D3, also known as 5-Hydroxyomeprazole-d3-1, primarily targets the H+/K±ATPase enzyme, also known as the proton pump, in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion, making it an effective target for controlling the production of stomach acid .

Mode of Action

The interaction of 5-Hydroxyomeprazole D3 with its target, the H+/K±ATPase enzyme, results in the inhibition of gastric acid secretion . The compound’s chemical structure, which contains a substituted benzimidazole ring and a pyridine ring, allows it to interact effectively with the enzyme . Despite the presence of deuterium atoms in the 5-hydroxy group, the mechanism of action of 5-Hydroxyomeprazole D3 remains the same as that of omeprazole .

Biochemical Pathways

The action of 5-Hydroxyomeprazole D3 affects the biochemical pathway of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme, 5-Hydroxyomeprazole D3 prevents the final step of acid production in the stomach . This results in a decrease in gastric acidity and provides relief from conditions associated with excess stomach acid .

Pharmacokinetics

The pharmacokinetic properties of 5-Hydroxyomeprazole D3, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability . The presence of deuterium atoms in the 5-hydroxy group enhances the stability of the molecule and improves the sensitivity and accuracy of analytical methods . This allows for the quantification of the drug and its metabolites in biological samples .

Result of Action

The molecular and cellular effects of 5-Hydroxyomeprazole D3’s action primarily involve the reduction of gastric acid secretion. By inhibiting the H+/K±ATPase enzyme in the parietal cells of the stomach, 5-Hydroxyomeprazole D3 effectively reduces the production of stomach acid . This leads to a decrease in gastric acidity, providing relief from conditions such as gastroesophageal reflux disease (GERD) and other acid-related disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Hydroxyomeprazole D3. For instance, the presence of acid can accelerate the degradation of omeprazole and 5-Hydroxyomeprazole D3 . Additionally, the metabolic ratios of 5-Hydroxyomeprazole D3 were found to be lower in the follicular phase compared with the luteal phase, suggesting that high estrogen levels may result in increased absorption of omeprazole .

Safety and Hazards

Orientations Futures

There is ongoing research into the effects of omeprazole and its metabolites on various medical conditions. For example, a study evaluated the effect of repeated doses of elagolix on the pharmacokinetics of omeprazole and its metabolites in healthy premenopausal female subjects . Such studies could provide valuable insights into the potential uses and effects of 5-Hydroxyomeprazole D3 in the future.

Analyse Biochimique

Biochemical Properties

The chemical structure of 5-Hydroxyomeprazole D3 contains a substituted benzimidazole ring and a pyridine ring . These structures interact with the H+/K±ATPase enzyme in the parietal cells of the stomach to inhibit the secretion of gastric acid . The deuterium labeling does not affect the mechanism of action of omeprazole, but it allows for the quantification of the drug and its metabolites in biological samples by mass spectrometry .

Cellular Effects

The effects of 5-Hydroxyomeprazole D3 on various types of cells and cellular processes are not fully understood. It is known that omeprazole, the parent compound of 5-Hydroxyomeprazole D3, can have various effects on cells. For example, it has been reported that omeprazole can cause side effects such as headaches, nausea, vomiting, diarrhea, stomach pain, constipation, and flatulence . Long-term use of omeprazole may also lead to certain side effects, including bone fractures, gut infections, and vitamin B12 deficiency .

Molecular Mechanism

The molecular mechanism of 5-Hydroxyomeprazole D3 is similar to that of omeprazole. It interacts with the H+/K±ATPase enzyme in the parietal cells of the stomach, inhibiting the secretion of gastric acid . The deuterium labeling does not affect the mechanism of action of omeprazole, but it allows for the quantification of the drug and its metabolites in biological samples by mass spectrometry .

Temporal Effects in Laboratory Settings

It is known that omeprazole, the parent compound, undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions . Two degradation products, OMP-15 and OMP-16, were found to have relatively weaker toxic effects towards normal cells compared to omeprazole .

Dosage Effects in Animal Models

The effects of 5-Hydroxyomeprazole D3 at different dosages in animal models have not been extensively studied. Animal models play a crucial role in understanding the pharmacokinetics and pharmacodynamics of drugs, including their dosage effects .

Metabolic Pathways

5-Hydroxyomeprazole D3 is a metabolite of omeprazole . Omeprazole is metabolized to two major metabolites, 5-hydroxyomeprazole (CYP2C19) and omeprazole sulfone (CYP3A4) . Minor mutations in CYP2C19 affect its activity in the liver and, in turn, the metabolic and pharmacokinetic profiles of omeprazole .

Transport and Distribution

It is known that omeprazole, the parent compound, is absorbed in the stomach and small intestine and is extensively distributed in tissues .

Subcellular Localization

It is known that omeprazole, the parent compound, is absorbed in the stomach and small intestine and is extensively distributed in tissues

Propriétés

IUPAC Name |

[4-methoxy-5-methyl-6-[[6-(trideuteriomethoxy)-1H-benzimidazol-2-yl]sulfinylmethyl]pyridin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZHQFXXAAIBKE-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391608.png)

![N-(4-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)phenyl)acetamide oxalate](/img/structure/B2391609.png)

![6-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2391627.png)